N-butyl-N'-(2,6-dimethylphenyl)oxamide
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Overview
Description
N-butyl-N’-(2,6-dimethylphenyl)oxamide is an organic compound with the molecular formula C14H20N2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a butyl group and a 2,6-dimethylphenyl group attached to an oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2,6-dimethylphenyl)oxamide typically involves the reaction of 2,6-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with butylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-(2,6-dimethylphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2,6-dimethylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl or phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxamides with various functional groups.
Scientific Research Applications
N-butyl-N’-(2,6-dimethylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2,6-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can include signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N’-(2,5-dimethylphenyl)oxamide
- N-butyl-N’-(2,4-dimethylphenyl)oxamide
- N-butyl-N’-(3,5-dimethylphenyl)oxamide
Uniqueness
N-butyl-N’-(2,6-dimethylphenyl)oxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-butyl-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-5-9-15-13(17)14(18)16-12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJWRBWSGCVOBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C=CC=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367296 |
Source
|
Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5622-93-5 |
Source
|
Record name | N-butyl-N'-(2,6-dimethylphenyl)oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50367296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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